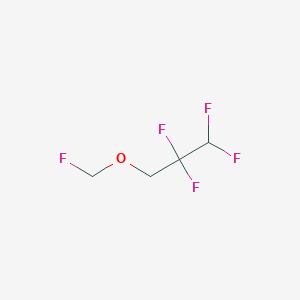

![molecular formula C24H21FN2O2S B2836451 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 864976-51-2](/img/structure/B2836451.png)

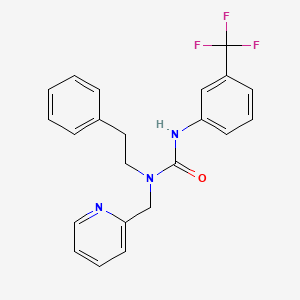

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds containing a benzo[d]thiazole moiety, which consists of a benzene ring fused to a thiazole ring . The presence of the fluoro and methoxyethyl groups, as well as the diphenylacetamide moiety, could potentially influence its properties and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with a fluoro group at the 6-position, a methoxyethyl group at the 3-position, and a diphenylacetamide group attached via a double bond .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzo[d]thiazole derivatives can undergo a variety of reactions, including substitutions, additions, and cyclizations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro, methoxyethyl, and diphenylacetamide groups could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the exploration of various 6,5-heterocycles to improve metabolic stability. These studies focus on derivatives that inhibit PI3Kα and mTOR in vitro and in vivo, offering insights into the chemical modifications that reduce metabolic deacetylation, thereby enhancing the stability and efficacy of these compounds (Stec et al., 2011).

Antimicrobial Activity

Another area of application is the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives for antimicrobial activity. These studies demonstrate the docking properties and antimicrobial efficacy of various derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents (Anuse et al., 2019).

Vascular Endothelial Growth Factor (VEGF-A) Inhibition

Research on novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors presents a multi-step synthesis and characterization of compounds with significant antiproliferative effects through VEGF-A inhibition. These findings suggest potential applications in cancer therapy by targeting angiogenesis (Prashanth et al., 2014).

Anticancer Activity

The synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety have been performed, identifying several compounds with considerable anticancer activity against various cancer cell lines. This research provides a foundation for the development of novel anticancer agents leveraging the benzothiazole core structure (Havrylyuk et al., 2010).

Modulation of Cell Cycle and Apoptosis

Studies on isoxazole derivatives of benzothiazol-2-amine have shown that these compounds modulate the cell cycle and apoptosis in cancer cells via p53 activation and mitochondrial-dependent pathways. This research underscores the potential of benzothiazol derivatives in cancer treatment by inducing cell cycle arrest and apoptosis (Kumbhare et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O2S/c1-29-15-14-27-20-13-12-19(25)16-21(20)30-24(27)26-23(28)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,22H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGHEVNKRDCUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

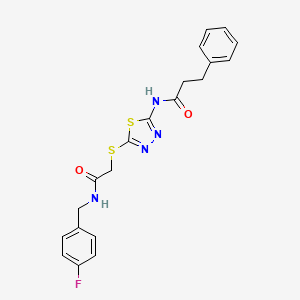

![4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methyl-1-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butan-1-one](/img/structure/B2836373.png)

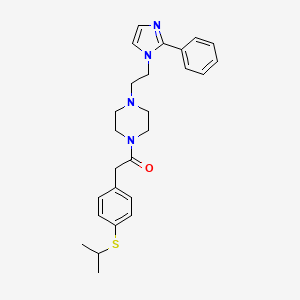

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2836375.png)

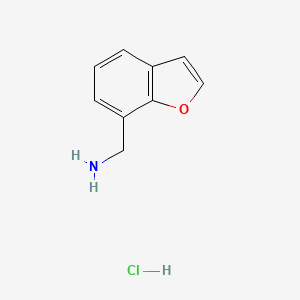

![N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2836378.png)

![3-[(3-Methoxybenzyl)oxy]-2-methylquinoline](/img/structure/B2836379.png)

![4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2836381.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide](/img/structure/B2836387.png)